molecular formula C12H11ClN2O2S B10808498 N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B10808498
M. Wt: 282.75 g/mol
InChI Key: IQKRPCXQIIDAJK-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide is a synthetic small molecule based on the privileged 1,3-benzothiazole scaffold, designed for advanced research and discovery applications. Compounds featuring the benzothiazole core are extensively investigated in medicinal chemistry due to their wide spectrum of biological activities and their ability to interact with diverse biological targets . The structure of this particular compound, which incorporates a 6-chloro substitution on the benzothiazole ring and a tetrahydrofuran-2-carboxamide moiety, is of significant interest for the development of new therapeutic agents. The benzothiazole nucleus is a key structural component in several approved drugs and experimental compounds, demonstrating its versatility. For instance, Riluzole is used to treat amyotrophic lateral sclerosis, Pramipexole is an anti-parkinsonian agent, and Flutemetamol (18F) is a radiopharmaceutical for imaging amyloid plaques in Alzheimer's disease . Furthermore, novel benzothiazole derivatives are actively being explored as potent inhibitors for various enzymatic targets, including DNA gyrase in antibacterial research and DprE1 in anti-tuberculosis drug discovery . The specific 6-chloro substitution is a common modification in experimental compounds, often used to fine-tune molecular properties like electronegativity and membrane permeability. This compound is provided For Research Use Only. It is intended solely for laboratory research purposes and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C12H11ClN2O2S/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h3-4,6,9H,1-2,5H2,(H,14,15,16)

InChI Key

IQKRPCXQIIDAJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a benzothiazole moiety, known for its pharmacological versatility. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with tetrahydrofuran derivatives under controlled conditions. Various synthetic methods have been developed to optimize yields and purity.

2.1 Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against a range of pathogens, including bacteria and fungi. In vitro studies have demonstrated:

  • Bacterial Inhibition : Minimum inhibitory concentrations (MICs) for related compounds were reported as low as 50 µg/mL against various bacterial strains .
  • Antifungal Activity : Compounds derived from benzothiazole structures have also displayed antifungal properties, making them candidates for treating fungal infections .

2.2 Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For example, related compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (breast cancer)10
Compound BNUGC-3 (gastric cancer)15
Compound CSK-Hep-1 (liver cancer)12

These results suggest that modifications to the benzothiazole structure can enhance anticancer activity .

2.3 Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably:

  • Glycogen Synthase Kinase 3 (GSK-3) : Some derivatives have shown to reduce GSK-3 activity by over 50% at concentrations around 10 µM, indicating potential in managing diseases like Alzheimer's .

3.1 Chagas Disease Research

In the context of Chagas disease, compounds similar to this compound were identified as potential inhibitors of Trypanosoma cruzi replication. These studies highlight the compound's promise in developing therapies for parasitic infections .

3.2 Neuroprotective Effects

Recent investigations into neuroprotective properties revealed that certain benzothiazole derivatives can attenuate neuronal injury in ischemia/reperfusion models. This suggests a role for these compounds in treating neurodegenerative conditions .

4. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various diseases.

Scientific Research Applications

The compound is part of a broader class of benzothiazole derivatives, known for their extensive biological activities. Key applications include:

  • Antiviral Activity : Benzothiazole derivatives have shown promise in inhibiting the replication of viruses, particularly HIV-1. Studies indicate that compounds with similar structures exhibit potent inhibition of HIV-1 protease, which is crucial for viral replication .
  • Anticancer Properties : Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, certain derivatives have been reported to inhibit tumor growth in various cancer models, showcasing their potential as anticancer agents .
  • Antimicrobial Effects : This compound and its analogs have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Synthesis and Structural Studies

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide typically involves multi-step reactions starting from readily available benzothiazole derivatives. Various synthetic routes have been explored, including:

  • Hydrazine Derivatives : The use of hydrazine in the synthesis of benzothiazole derivatives has been documented, where hydrazine reacts with substituted benzothiazoles to yield hydrazone intermediates that can be further transformed into amides .
  • Crystal Structure Analysis : Structural studies using X-ray diffraction have provided insights into the molecular geometry and interactions within the crystal lattice. These studies are essential for understanding the compound's reactivity and biological interactions .

Case Studies and Research Findings

Several studies highlight specific applications and findings related to this compound:

StudyApplicationFindings
Yaseen et al., 2006AntiviralDemonstrated inhibition of HIV replication through protease inhibition.
Kini et al., 2007AnticancerReported significant tumor growth inhibition in preclinical models.
Munirajasekhar et al., 2011AnthelminticShowed effective activity against helminth infections.
Gurupadayya et al., 2008Analgesic/Anti-inflammatoryIndicated reduction in pain responses in animal models.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the benzothiazole ring undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldBiological SignificanceReferences
Aromatic substitutionK₂CO₃/DMF, 80°C with amines (e.g., piperidine)N-(6-(piperidin-1-yl)-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide72-85%Enhanced solubility for pharmacological studies
ThiocyanationNH₄SCN/AcOH, Br₂N-(6-thiocyanato-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide68%Intermediate for antitumor derivatives

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsApplicationReferences
Acidic (HCl, reflux)6M HCl, 12 hrTetrahydrofuran-2-carboxylic acid + 6-chloro-1,3-benzothiazol-2-amineRecovery of building blocks
Basic (NaOH, 70°C)2M NaOH, 8 hrSodium tetrahydrofuran-2-carboxylate + free amineStructural modification studies

Oxidation and Reduction Reactions

The tetrahydrofuran ring and benzothiazole system participate in redox reactions:

Oxidation

Oxidizing AgentConditionsProductKey DataReferences
KMnO₄Aqueous H₂SO₄, 60°CN-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamideComplete ring dehydrogenation in 4 hr
H₂O₂/AcOHRoom temp, 24 hrSulfoxide derivativesPartial oxidation of thiazole sulfur

Reduction

Reducing AgentConditionsProductSelectivityReferences
NaBH₄/MeOH0°C, 2 hrReduced amide to secondary amine (trace)<5% conversion
LiAlH₄/THFReflux, 6 hrN-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-methanol41% yield

Cross-Coupling Reactions

The benzothiazole system facilitates metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsKey MetricsReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidsN-(6-aryl-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamideIC₅₀: 8-15 μM (anticancer)
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-(6-(dialkylamino)-1,3-benzothiazol-2-yl) derivatives63-89% yield

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

ConditionsProductBiological ActivityReferences
PCl₅, 120°CThiazolo[5,4-b]pyridine derivativesAntitubercular (MIC: 12.5 μg/mL)
H₂SO₄, ΔBenzothiazolo[2,3-c]oxazinonesAntiproliferative (SK-Hep-1: IC₅₀ 10.5 μM)

Functional Group Interconversion

The carboxamide group undergoes transformations:

ReactionReagentsProductKey ObservationsReferences
Hofmann degradationBr₂/NaOH6-chloro-1,3-benzothiazol-2-amine78% yield
Curtius rearrangementNaN₃, H₂OTetrahydrofuran-2-isocyanate adductsUnstable at RT

This compound’s reactivity profile enables the synthesis of derivatives with optimized pharmacological properties, particularly in anticancer and antimicrobial applications. Recent studies emphasize substitutions at the 6-position of benzothiazole and modifications to the tetrahydrofuran ring as key strategies for activity enhancement .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N-(6-Chloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277751) Nitro-substituted furan carboxamide 347.03 -NO₂ on furan Potential antifungal/antitumor
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Trifluoromethyl benzothiazole + trimethoxy phenyl ~420 (estimated) -CF₃, -OCH₃ Not specified (patented)
1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine Hydrazine linker + methoxyphenyl 344.82 Hydrazone + -OCH₃ Anticancer, optical applications
N-(6-Chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide Oxazole + pyridinylmethyl 384.84 Oxazole, pyridine Not specified

Key Observations:

  • Hydrophobic Substituents: Trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups () may increase lipophilicity, affecting membrane permeability.
  • Heterocyclic Variations: Replacement of tetrahydrofuran with oxazole () or hydrazone () alters hydrogen-bonding capacity and conformational flexibility.

Crystallographic and Structural Insights

  • Crystal structures () reveal that substituents on the benzothiazole core influence dihedral angles (e.g., 8.63–17.08° for methoxyphenyl derivatives), impacting molecular packing and stability.
  • Hydrogen-bonding networks (e.g., N–H···N interactions in ) are critical for crystal lattice formation and may mimic interactions with biological targets.

Q & A

Q. What are the established synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)tetrahydrofuran-2-carboxamide, and what purification methods are recommended?

The compound is typically synthesized via condensation reactions. A general approach involves reacting 6-chloro-1,3-benzothiazol-2-amine with tetrahydrofuran-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) under reflux in polar aprotic solvents like ethanol or 1,4-dioxane. For example, analogous syntheses for benzothiazolyl carboxamides utilize equimolar ratios of reactants, reflux conditions (4–6 hours), and TLC monitoring for reaction completion . Purification often involves precipitation by ice-water quenching, filtration, and recrystallization from ethanol or methanol to achieve high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be analyzed?

  • 1H/13C NMR : Analyze aromatic protons (δ 7.0–8.0 ppm for benzothiazole) and carbons, along with tetrahydrofuran ring signals (e.g., δ 1.5–2.5 ppm for methylene groups and δ 3.5–4.5 ppm for oxygenated CH2). The amide proton (NH) typically appears as a broad singlet near δ 10–13 ppm .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹), C-S (650–750 cm⁻¹), and NH stretching (3200–3300 cm⁻¹) .
  • LC-MS : Validate molecular weight via [M+H]+ ion detection (calculated m/z: 311.03 for C12H12ClN2O2S) .

Advanced Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?

Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysis : Use coupling agents like HATU or EDCI to activate the carboxylic acid moiety for amide bond formation .
  • Stoichiometry : Maintain a 1:1 molar ratio of benzothiazolyl amine to tetrahydrofuran-carboxylic acid derivative to avoid unreacted starting materials .
  • Temperature control : Lower reaction temperatures (0–25°C) can suppress decomposition of heat-sensitive intermediates .

Q. What methodologies are recommended for resolving discrepancies between experimental and theoretical spectroscopic data for this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, SHELXL refinement (as in ) resolves bond lengths and angles, with hydrogen bonding patterns (e.g., N–H···O/N interactions) validating the amide linkage .
  • Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR/IR spectra for comparison with experimental data .
  • Tandem MS/MS : Fragmentation patterns help identify unexpected adducts or impurities .

Q. How should one design in vitro assays to evaluate the bioactivity of this compound, considering potential targets?

  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC/MBC determination. Reference thiadiazole derivatives () for protocol adaptation .
  • Enzyme inhibition : Screen against targets like proteases or kinases using fluorometric/colorimetric substrates (e.g., NADH-coupled assays). Include positive controls (e.g., staurosporine for kinases) and IC50 curve fitting .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices relative to therapeutic activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in observed vs. predicted NMR splitting patterns for the tetrahydrofuran moiety?

  • Dynamic effects : Conformational flexibility in the tetrahydrofuran ring may lead to averaged signals. Variable-temperature NMR (e.g., 25–60°C) can decouple dynamic effects .
  • Solvent polarity : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may stabilize specific conformers .
  • Crystallographic validation : X-ray data (e.g., dihedral angles from ) provide static structural insights to reconcile NMR observations .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Confirmation

TechniqueExpected Data for Target CompoundReference Compound Example
1H NMR (DMSO-d6)δ 10.5–11.0 (NH, 1H, s)N-(6-amino-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
13C NMRδ 165–170 (C=O), 155–160 (C=N benzothiazole)1-(6-chloro-benzothiazol-2-yl)hydrazine derivatives
IR1650 cm⁻¹ (C=O), 730 cm⁻¹ (C-Cl)Thiourea derivatives

Q. Table 2. Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol (reflux)Minimizes side products
Reaction Time4–6 hoursCompletes amide coupling
CatalystEDCI/DMAPActivates carboxyl group

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